ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a cycloaddition reaction. One common method is the reaction of 2-naphthaldehyde with 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in the presence of ethanolic sodium hydroxide at 20°C for 4 hours. This reaction yields the desired compound in high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve similar cycloaddition reactions but on a larger scale. The use of bimetallic gold-copper catalysts has been reported to enhance the yield and efficiency of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to bind to metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds also exhibit antimicrobial properties and are used in similar applications.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-3-20-12(17)11-8(2)15(14-13-11)9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCUXTSZLSCUIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319895 | |
Record name | ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811417 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15922-66-4 | |
Record name | ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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